molecular formula C10H12Br2O2 B13887242 1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene

Katalognummer: B13887242
Molekulargewicht: 324.01 g/mol
InChI-Schlüssel: YTEFAODELDLTHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and methoxyethoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-methoxyethoxy)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include hydrocarbons with reduced bromine content.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxyethoxy group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific reactions and conditions employed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-(bromomethyl)benzene: Lacks the methoxyethoxy group, leading to different reactivity and solubility.

    1-Bromo-4-(bromomethyl)-2-(methoxyethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.

    2-Bromo-1-(bromomethyl)-4-(2-methoxyethoxy)benzene: Another positional isomer with different reactivity.

Uniqueness

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C10H12Br2O2

Molekulargewicht

324.01 g/mol

IUPAC-Name

1-bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene

InChI

InChI=1S/C10H12Br2O2/c1-13-4-5-14-9-2-3-10(12)8(6-9)7-11/h2-3,6H,4-5,7H2,1H3

InChI-Schlüssel

YTEFAODELDLTHI-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=CC(=C(C=C1)Br)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.